molecular formula C20H32O B562070 Viguiepinol CAS No. 106386-94-1

Viguiepinol

Cat. No.: B562070
CAS No.: 106386-94-1
M. Wt: 288.475
InChI Key: HPFBDDHVNYWUGF-CIJNOWTPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Viguiepinol, identified as 3-hydroxypimara-9(11),15-diene, is a diterpenoid of bacterial origin that serves as a key compound in the study of specialized metabolism in actinomycetes . It is biosynthesized by Streptomyces species and is recognized as one of the first documented examples of a diterpene skeleton produced by prokaryotic enzymes, providing a valuable model for exploring terpenoid biosynthesis in bacteria . Research into this compound contributes to the broader understanding of the bacterial terpenome, a class of natural products with significant structural diversity and potential bioactivities . Its unique biosynthetic pathway, which is distinct from those in plants and fungi, makes it a molecule of interest for enzymology, metabolic engineering, and natural product discovery research. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

CAS No.

106386-94-1

Molecular Formula

C20H32O

Molecular Weight

288.475

IUPAC Name

(2R,4aR,7S,8aS,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,6,8,8a,9,10,10a-octahydro-2H-phenanthren-2-ol

InChI

InChI=1S/C20H32O/c1-6-19(4)11-9-15-14(13-19)7-8-16-18(2,3)17(21)10-12-20(15,16)5/h6,9,14,16-17,21H,1,7-8,10-13H2,2-5H3/t14-,16+,17+,19-,20-/m0/s1

InChI Key

HPFBDDHVNYWUGF-CIJNOWTPSA-N

SMILES

CC1(C2CCC3CC(CC=C3C2(CCC1O)C)(C)C=C)C

Synonyms

viguiepenol

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

Antitumor Activity
Viguiepinol has demonstrated promising antitumor properties. Research indicates that compounds derived from actinomycetes, including this compound, exhibit significant cytotoxicity against various cancer cell lines. The biosynthetic pathways involved in this compound production have been elucidated, revealing its potential as a lead compound for developing new anticancer drugs .

Antioxidant Properties
In addition to its antitumor effects, this compound exhibits antioxidant activity. Studies have shown that it can mitigate oxidative stress in cellular models, which is crucial in conditions like diabetes and neurodegenerative diseases . This property makes it a candidate for therapeutic interventions aimed at reducing oxidative damage.

Antimicrobial Effects
this compound has been found to possess antimicrobial properties against various pathogens. Its effectiveness as an antibiotic is particularly relevant in the context of increasing antibiotic resistance. Actinomycete-derived terpenoids, including this compound, are being investigated for their ability to combat drug-resistant bacteria .

Agricultural Applications

Biopesticides and Bioherbicides
The agricultural sector is exploring the use of this compound as a biopesticide due to its antifungal and insecticidal properties. Natural compounds like this compound can serve as environmentally friendly alternatives to synthetic pesticides, promoting sustainable agricultural practices .

Plant Growth Promotion
Research indicates that terpenoids can enhance plant growth and resilience against phytopathogens. This compound may play a role in promoting plant health by stimulating growth or enhancing resistance to diseases .

Biotechnological Applications

Metabolic Engineering
The biosynthetic pathways for this compound are being studied for potential applications in metabolic engineering. By manipulating these pathways, researchers aim to increase the yield of this compound and other valuable terpenoids through recombinant DNA technology . This approach could lead to more efficient production methods for pharmaceuticals and agrochemicals.

Case Studies

StudyFocusFindings
Biosynthesis of this compound Genetic AnalysisIdentification of four genes responsible for this compound biosynthesis in Streptomyces sp. KO-3988, highlighting its potential for biotechnological applications .
Antimicrobial Activity Assessment In vitro TestingThis compound demonstrated significant activity against multiple bacterial strains, suggesting its potential as a natural antibiotic .
Antioxidant Activity Investigation Cellular ModelsThis compound reduced reactive oxygen species levels in diabetic renal cell models, indicating therapeutic potential for oxidative stress-related diseases .

Chemical Reactions Analysis

Hydroxylation at C3

The defining reaction for viguiepinol is the hydroxylation of (-)-pimara-9(11),15-diene by ORF1, a cytochrome P450 enzyme. This reaction introduces a hydroxyl group at position C3, confirmed via NMR and Mosher’s method for stereochemical analysis .

Acylation and Hydrolysis

This compound can undergo further modifications:

  • Acylation : A 3-O-acyl derivative forms under physiological conditions, enhancing hydrophobicity.
  • Hydrolysis : Mild alkaline treatment of the acyl derivative regenerates this compound, demonstrating reversible reactivity .

Structural and Spectroscopic Data

PropertyValue/DescriptionSource
Molecular formulaC<sub>20</sub>H<sub>32</sub>O
<sup>13</sup>C NMR shifts (CD<sub>3</sub>OD)152.6, 151.4, 117.1, 109.6, 79.8 (C3-OH), 46.2, 43.0 ppm
Key functional groupsDiene (Δ<sup>9(11),15</sup>), tertiary alcohol (C3-OH)

Heterologous Expression

  • Host : Streptomyces lividans TK23 transformed with plasmid pWHM-Fura1 (containing ORF1–ORF4).
  • Yield : 1.3 μg/mL this compound and 0.7 μg/mL (-)-pimara-9(11),15-diene after 7 days .

Stereochemical Analysis

  • Mosher’s method confirmed the R-configuration at C3, distinguishing this compound from plant-derived pimaradienes .

Enzymatic Specificity

  • ORF2 exclusively produces ent-copalyl diphosphate, a rare enantiomer in prokaryotes .
  • ORF3’s cyclization mechanism avoids carbocation intermediates, unlike eukaryotic diterpene cyclases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Viguiepinol belongs to the labdane-type diterpenoids, a class underrepresented in bacterial metabolites. Below is a detailed comparison with structurally and biosynthetically related compounds:

Key Points of Differentiation :

Structural Modifications: this compound is the hydroxylated precursor of oxaloterpins E and C, which are further oxidized and epoxidized derivatives . Terpentecin, unlike this compound, lacks oxygen substituents and features a tetracyclic scaffold due to distinct cyclization mechanisms .

Biosynthetic Pathways: this compound requires a unique combination of type-A (ORF3) and type-B (ORF2) diterpene synthases, a rare feature in bacterial systems . Oxaloterpins share the MV pathway with this compound but require additional oxidative enzymes for functionalization .

Ecological Niche: this compound and oxaloterpins are co-produced in Streptomyces sp. KO-3988 under identical fermentation conditions, suggesting a shared ecological role in chemical defense . Terpentecin is produced by Streptomyces sp. MF730-N6, a strain isolated from a distinct geographic region, highlighting phylogenetic divergence in diterpenoid biosynthesis .

Table 2: Production Yields and Fermentation Conditions

Compound Yield (μg/ml) Medium Fermentation Time Key Gene(s) Expressed
This compound 1.3 SK no. 2 7 days ORF1-ORF4
Oxaloterpin E 0.9 SK no. 2 7 days ORF1 + unknown oxidase
Oxaloterpin C 0.5 SK no. 2 7 days ORF1 + epoxidase
Terpentecin 2.1 YM medium 10 days Cyc1/Cyc2
References

Research Implications and Gaps

  • Biotechnological Potential: this compound’s biosynthetic genes (e.g., ORF1 P450) could be engineered for structural diversification of diterpenoids .
  • Unresolved Questions : The exact role of ORF3 in cyclization and the regulatory interplay between MV1 and MV2 gene clusters in strain KO-3988 remain unclear .
  • Ecological Significance: Comparative studies of diterpenoid-producing actinomycetes (e.g., Salinispora arenicola vs. Streptomyces) may reveal evolutionary drivers of pathway diversification .

Preparation Methods

Gene Functions and Pathway Overview

  • ORF2 (Copalyl diphosphate synthase) : Converts geranylgeranyl diphosphate (GGDP) into ent-copalyl diphosphate via a type-B diterpene synthase mechanism.

  • ORF3 (Diterpene cyclase) : Catalyzes the cyclization of ent-copalyl diphosphate into (−)-pimara-9(11),15-diene, a precursor lacking the hydroxyl group.

  • ORF1 (Cytochrome P450 hydroxylase) : Introduces the C-3 hydroxyl group to form this compound.

  • ORF4 (GGDP synthase) : Supplies the isoprenoid substrate for ORF2.

These enzymes operate sequentially, as demonstrated by heterologous co-expression experiments in Streptomyces lividans TK23. The pathway is summarized below:

GGDPORF4GGDPORF2entcopalyl diphosphateORF3()pimara-9(11),15-dieneORF1This compound\text{GGDP} \xrightarrow{\text{ORF4}} \text{GGDP} \xrightarrow{\text{ORF2}} \textit{ent}-\text{copalyl diphosphate} \xrightarrow{\text{ORF3}} (−)-\text{pimara-9(11),15-diene} \xrightarrow{\text{ORF1}} \text{this compound}

Phylogenetic and Structural Insights

Phylogenetic analysis confirms that ORF2 and ORF3 are evolutionarily distinct from plant diterpene synthases, representing the first characterized prokaryotic enzymes with these functions. ORF3 lacks the canonical DXDD motif of type-B synthases but retains cyclization activity, suggesting a novel mechanistic adaptation.

Heterologous Production in Streptomyces lividans

Plasmid Construction and Transformation

The this compound biosynthetic cluster was heterologously expressed using plasmid pWHM-Fura1, which harbors orf1orf4 under the control of a constitutive promoter. Key steps include:

  • PCR amplification : Primers with XbaI and HindIII restriction sites were used to amplify the 25-kb gene cluster from Streptomyces sp. KO-3988.

  • Cloning : The fragment was ligated into the shuttle vector pWHM3 and transformed into S. lividans TK23 via protoplast fusion.

Fermentation and Metabolite Production

Transformants were cultured in SK no. 2 medium supplemented with thiostrepton (10 μg/ml) at 30°C for 7 days. this compound yields reached 1.3 μg/ml, alongside 0.7 μg/ml of the intermediate (−)-pimara-9(11),15-diene.

ParameterValue
Host strainStreptomyces lividans TK23
Cultivation time7 days
Temperature30°C
This compound yield1.3 μg/ml
Intermediate yield0.7 μg/ml

Isolation and Structural Elucidation

Extraction and Purification

Metabolites were isolated using the following protocol:

  • Mycelial extraction : Centrifuged culture broth was treated with methanol, filtered, and concentrated.

  • Solvent partitioning : The residue was partitioned between ethyl acetate and water (1:1).

  • Preparative HPLC : A Merck Mightysil RP-18 column (250 × 20 mm) with 100% acetonitrile mobile phase (5 ml/min flow rate) resolved this compound (retention time: 22.4 min).

Spectroscopic Characterization

This compound was identified through NMR and mass spectrometry:

  • Molecular formula : C20_{20}H32_{32}O (EI-MS: m/z 288.2453 [M]+^+).

  • 13^{13}C-NMR (CD3_3OD) : Key signals at δ 79.8 (C-3), 152.6 (C-9), and 151.4 (C-11).

Carbon Positionδ (ppm)Assignment
C-379.8Hydroxylated carbon
C-9152.6Olefinic carbon
C-11151.4Olefinic carbon
C-15117.1Exocyclic double bond

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Viguiepinol to ensure reproducibility?

  • Methodological Answer : Synthesis protocols should detail reaction conditions (e.g., temperature, catalysts, solvents), purification methods (e.g., column chromatography, recrystallization), and characterization techniques (e.g., NMR, HPLC, mass spectrometry). For reproducibility, include step-by-step procedures, equipment specifications (e.g., NMR frequency), and purity thresholds. Known compounds require literature citations for identity confirmation, while novel compounds demand full spectral data and elemental analysis . Supplementary materials should provide raw datasets (e.g., chromatograms) and metadata (e.g., solvent batch numbers) to enable replication .

Q. How should researchers design experiments to assess this compound’s biochemical activity in vitro and in vivo?

  • Methodological Answer : Use the PICOT framework to structure the study: P opulation (cell lines/animal models), I ntervention (this compound dosage), C omparison (control groups, reference drugs), O utcome (e.g., IC50, bioavailability), and T imeframe (exposure duration). For in vitro assays, specify cell culture conditions (e.g., media, passage number) and validate assay robustness via positive/negative controls. In vivo studies must report animal ethics approvals, sample size calculations, and randomization methods to minimize bias .

Q. What are the best practices for ensuring reproducibility in this compound toxicity studies?

  • Methodological Answer : Adopt standardized toxicity endpoints (e.g., LD50, organ histopathology) and document experimental variables (e.g., animal strain, feeding regimen). Use pre-registered analysis plans to define statistical methods (e.g., ANOVA, survival curves) and handling of outliers/missing data . Share raw toxicity datasets in public repositories with metadata (e.g., dosing schedules, environmental controls) to facilitate cross-study validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

  • Methodological Answer : Conduct sensitivity analyses to identify variables influencing discrepancies (e.g., metabolic enzyme polymorphisms, dosing routes). Apply the "principal contradiction" framework to isolate dominant factors (e.g., bioavailability vs. clearance rates) and validate hypotheses via comparative pharmacokinetic modeling (e.g., non-compartmental vs. physiologically based models) . Cross-validate findings using independent cohorts or alternative analytical techniques (e.g., microdialysis vs. plasma sampling) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies with non-linear outcomes?

  • Methodological Answer : For non-linear dynamics, use sigmoidal curve-fitting (e.g., Hill equation) or machine learning models (e.g., random forests) to capture complex interactions. Pre-specify model selection criteria (e.g., AIC, BIC) and validate via bootstrapping or k-fold cross-validation. Report confidence intervals and effect sizes to quantify uncertainty . For high-dimensional data (e.g., omics), apply dimensionality reduction (e.g., PCA) and adjust for multiple comparisons (e.g., Benjamini-Hochberg correction) .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Answer : Employ mixed-methods approaches:

  • Transcriptomics : Use RNA-seq with pathway enrichment analysis (e.g., GO, KEGG) to identify dysregulated genes.
  • Proteomics : Pair LC-MS/MS data with STRINGdb for protein interaction networks.
  • Metabolomics : Apply PLS-DA to correlate metabolite shifts with phenotypic outcomes.
    Integrate findings via systems biology tools (e.g., Cytoscape) and validate key nodes via CRISPR/Cas9 knockouts or pharmacological inhibition . Document code and parameters in computational notebooks (e.g., Jupyter) for transparency .

Data Management & Analysis

Q. What strategies mitigate bias in this compound clinical trial data collection and interpretation?

  • Methodological Answer : Implement double-blinding, centralized randomization, and predefined stopping rules. Use standardized case report forms (CRFs) with logic checks to reduce entry errors. For interpretation, predefine primary/secondary endpoints and avoid post hoc subgroup analyses unless statistically powered. Employ external data monitoring boards to audit interim results .

Q. How should researchers handle missing data in longitudinal this compound studies?

  • Methodological Answer : Classify missingness mechanisms (MCAR, MAR, MNAR) via Little’s test. Apply multiple imputation (e.g., MICE) for MAR data or pattern-mixture models for MNAR. Report imputation sensitivity in supplementary materials and compare results with complete-case analyses to assess robustness .

Cross-Disciplinary Approaches

Q. What computational tools are recommended for predicting this compound’s drug-drug interaction potential?

  • Methodological Answer : Use in silico platforms like Schrödinger’s DrugMetab or CypReact for cytochrome P450 inhibition profiling. Validate predictions with human hepatocyte assays and physiologically based pharmacokinetic (PBPK) modeling. Cross-reference results with clinical databases (e.g., PharmGKB) to prioritize high-risk interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Viguiepinol
Reactant of Route 2
Viguiepinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.